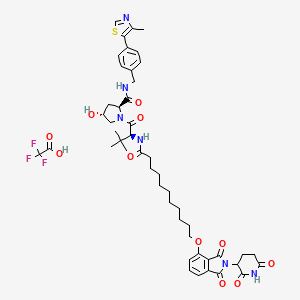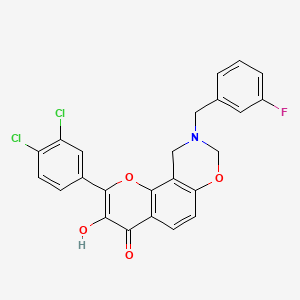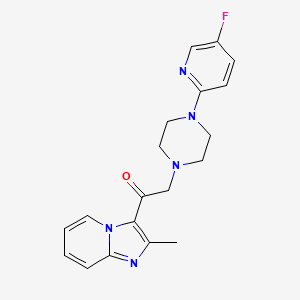
Sovilnesib
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is currently under development for the treatment of various cancers, including triple-negative breast cancer, platinum-resistant high-grade serous ovarian cancer, primary peritoneal cancer, fallopian tube cancer, and serous endometrial cancer . Sovilnesib acts by targeting KIF18A, a mitotic kinesin-8 motor protein that plays a crucial role in chromosome positioning during cell division .
Preparation Methods
The synthetic routes and reaction conditions for Sovilnesib involve multiple steps. The compound is synthesized through a series of chemical reactions, including the formation of benzamide derivatives and the incorporation of specific functional groups such as piperidinyl and pyrimidinyl . The industrial production methods for this compound are not extensively detailed in public sources, but it generally involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Sovilnesib undergoes various types of chemical reactions, including substitution and addition reactions. Common reagents used in these reactions include piperidine, pyrimidine derivatives, and sulfonyl chlorides . The major products formed from these reactions are benzamide derivatives with specific functional groups that contribute to the compound’s biological activity .
Scientific Research Applications
Sovilnesib has significant scientific research applications, particularly in the field of oncology. It is being investigated for its potential to treat cancers characterized by high levels of chromosomal instability, such as triple-negative breast cancer and high-grade serous ovarian cancer . The compound has shown robust anti-cancer activity in preclinical studies, with evidence of durable tumor regressions in human tumor models . Additionally, this compound is being studied in combination with other cancer therapies, such as PARP inhibitors, to enhance its anti-cancer effects .
Mechanism of Action
Sovilnesib exerts its effects by selectively inhibiting the activity of KIF18A, a mitotic kinesin-8 motor protein . KIF18A is essential for the regulation of chromosome positioning during cell division. By inhibiting KIF18A, this compound disrupts the mitotic process, leading to multipolar cell division and inhibition of tumor cell proliferation . This mechanism is particularly effective in cancer cells with chromosomal instability, which rely on KIF18A for bipolar spindle integrity and cell proliferation .
Comparison with Similar Compounds
Sovilnesib is unique among KIF18A inhibitors due to its potent activity against chromosomally unstable cancers and its ability to induce sustained mitotic arrest and apoptosis in cancer cells . Similar compounds include VLS-1488, another KIF18A inhibitor developed by Volastra Therapeutics, and ISM9682, a preclinical candidate developed by Insilico Medicine . These compounds also target KIF18A but may differ in their molecular structures and specific inhibitory mechanisms .
This compound’s distinct molecular properties and its effectiveness in combination therapies highlight its potential as a promising cancer treatment.
Properties
CAS No. |
2410796-79-9 |
|---|---|
Molecular Formula |
C26H34F2N6O4S |
Molecular Weight |
564.6 g/mol |
IUPAC Name |
2-(6-azaspiro[2.5]octan-6-yl)-N-[2-(4,4-difluoropiperidin-1-yl)-6-methylpyrimidin-4-yl]-4-(2-hydroxyethylsulfonylamino)benzamide |
InChI |
InChI=1S/C26H34F2N6O4S/c1-18-16-22(31-24(29-18)34-12-8-26(27,28)9-13-34)30-23(36)20-3-2-19(32-39(37,38)15-14-35)17-21(20)33-10-6-25(4-5-25)7-11-33/h2-3,16-17,32,35H,4-15H2,1H3,(H,29,30,31,36) |
InChI Key |
KBDGEJDIHZDPHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC(CC2)(F)F)NC(=O)C3=C(C=C(C=C3)NS(=O)(=O)CCO)N4CCC5(CC5)CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-N-[[1-(4-phenylpiperazin-1-yl)cyclohexyl]methyl]-3,4-dihydro-1H-isoquinoline-5-carboxamide](/img/structure/B10829372.png)

![3-[2-[(4-Fluorophenyl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl]chromen-2-one;methane;hydrate](/img/structure/B10829382.png)




![3-[3,5-bis(trifluoromethyl)phenoxy]-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide](/img/structure/B10829419.png)

![(7R)-8-cyclopentyl-7-(cyclopentylmethyl)-2-[(3,5-dichloro-4-hydroxyphenyl)amino]-5-methyl-7,8-dihydropteridin-6(5H)-one](/img/structure/B10829432.png)
![4-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-N'-hydroxypyrrolo[2,3-d]pyrimidine-5-carboximidamide](/img/structure/B10829455.png)


![2-methoxy-6-{(E)-[2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)hydrazinylidene]methyl}phenol](/img/structure/B10829467.png)
